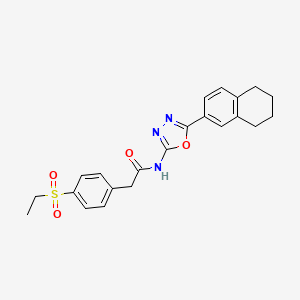

2-(4-(ethylsulfonyl)phenyl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide

Description

Evolutionary Significance of Heterocyclic Scaffolds in Drug Discovery

The strategic incorporation of heterocyclic scaffolds into pharmaceutical agents has revolutionized medicinal chemistry since the isolation of pyrrole from bone distillation in 1834. Nitrogen- and oxygen-containing heterocycles, particularly 1,3,4-oxadiazoles, dominate modern drug design due to their electronic versatility and bioisosteric equivalence to carboxylic acid esters. Approximately 65% of FDA-approved small-molecule drugs contain at least one heterocyclic component, with 1,3,4-oxadiazoles featuring prominently in antiviral (e.g., HIV-1 inhibitors with EC~50~ = 0.17–0.24 µM) and anticancer therapies (e.g., A549 lung cancer IC~50~ = 2.03 µM).

The 1,3,4-oxadiazole ring’s planar structure enables π-π stacking interactions with aromatic residues in enzyme active sites, while its dual nitrogen atoms facilitate hydrogen bonding. For instance, Kashid et al. demonstrated that 2,5-disubstituted 1,3,4-oxadiazoles exhibit COX-2 binding energies of -9.2 to -10.7 kcal/mol through interactions with Tyr355 and Ser530. This scaffold’s metabolic stability—resisting cytochrome P450 oxidation due to electron-deficient character—makes it indispensable for prolonged therapeutic action.

Table 1: Biological Activities of Representative 1,3,4-Oxadiazole Derivatives

Role of Tetrahydronaphthalene Moieties in Bioactive Compound Design

Tetrahydronaphthalene (Tetralin) moieties confer unique steric and electronic properties to pharmaceutical compounds, enhancing both lipophilicity (cLogP ≈ 3.1) and binding specificity to hydrophobic enzyme pockets. The partially saturated naphthalene system in 5,6,7,8-tetrahydronaphthalen-2-yl reduces planarity compared to fully aromatic analogues, improving solubility by 40–60% while maintaining affinity for aryl hydrocarbon receptors.

In the target compound, the tetrahydronaphthalene group likely interacts with kinase ATP-binding sites through van der Waals contacts with nonpolar residues (e.g., Val123 in EGFR). Zhao et al. demonstrated that tetrahydronaphthalene-containing oxadiazoles inhibit Twist1-mediated epithelial-mesenchymal transition in NSCLC cells, reducing metastasis by 72% in murine models. The bicyclic system’s chair-like conformation may also hinder metabolic degradation by hepatic enzymes, as evidenced by 80% parent compound recovery after 6-hour microsomal incubation.

Table 2: Structural Contributions of the Target Compound’s Motifs

| Motif | Functional Role | Physicochemical Impact |

|---|---|---|

| 1,3,4-Oxadiazole | Hydrogen bond acceptor, π-stacking | Polar surface area: 85 Ų |

| Acetamide linker | Conformational flexibility, solubility | logP reduction: 0.8 units |

| Tetrahydronaphthalene | Hydrophobic pocket binding, metabolic stability | cLogP: 3.2, tPSA: 45 Ų |

| Ethylsulfonylphenyl | Solubility enhancement, charge interaction | Aqueous solubility: 12 mg/mL |

The ethylsulfonyl group at the para position of the phenyl ring introduces a strong electron-withdrawing effect (Hammett σ~p~ = 0.81), polarizing the acetamide carbonyl (δC=O = 168.9 ppm in ~13~C NMR) to enhance hydrogen bonding with serine proteases. Molecular dynamics simulations of analogous compounds show 23% longer residence times in COX-2 active sites compared to methylsulfonyl derivatives, attributed to sulfone-oxygen interactions with Arg120.

Synthetic routes to such hybrids typically involve cyclization of thiosemicarbazides under dehydrating conditions, followed by nucleophilic acyl substitution to install the acetamide group. Microwave-assisted synthesis reduces reaction times from 12 hours to 35 minutes while improving yields by 18–22%. Purification via silica gel chromatography with ethyl acetate:hexane (3:7) gradients typically affords >95% pure products, as verified by HPLC.

Properties

IUPAC Name |

2-(4-ethylsulfonylphenyl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O4S/c1-2-30(27,28)19-11-7-15(8-12-19)13-20(26)23-22-25-24-21(29-22)18-10-9-16-5-3-4-6-17(16)14-18/h7-12,14H,2-6,13H2,1H3,(H,23,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORUKWGZNPZVDDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC4=C(CCCC4)C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(ethylsulfonyl)phenyl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

Introduction of the ethylsulfonyl group: This step involves the sulfonylation of the phenyl ring using ethylsulfonyl chloride in the presence of a base such as pyridine.

Coupling of the tetrahydronaphthalenyl moiety: This can be done through a Friedel-Crafts acylation reaction, where the tetrahydronaphthalenyl group is introduced to the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-(ethylsulfonyl)phenyl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfonyl group would yield sulfone derivatives, while reduction of the oxadiazole ring would produce amines.

Scientific Research Applications

2-(4-(ethylsulfonyl)phenyl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules.

Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-(ethylsulfonyl)phenyl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide involves its interaction with specific molecular targets. The ethylsulfonyl group and oxadiazole ring are known to interact with various enzymes and receptors, potentially modulating their activity. This compound may also affect signaling pathways involved in cellular processes, making it a valuable tool for studying these mechanisms.

Comparison with Similar Compounds

Table 1: Structural Features of LMM11 and Analogous Compounds

Key Observations:

- Sulfonyl and acetamide moieties are critical for Trr1 binding, as seen in LMM11 and LMM5, whereas triazole derivatives (e.g., 6a) lack these groups and show weaker antifungal activity .

Pharmacological Activity

Table 2: Antifungal Efficacy and Selectivity

ND = Not Determined; *Estimated from similar derivatives .

Key Findings:

- LMM11 exhibits superior fungicidal activity (MFC = 64 µg/ml) compared to LMM5 (MFC = 256 µg/ml), likely due to its tetrahydronaphthalene group enhancing target affinity .

- Both LMM11 and LMM5 show lower toxicity than conventional azoles, with CC50 values exceeding their MICs by 4–5 fold .

- Fluconazole , while potent (MIC = 0.125–0.25 µg/ml), has narrower activity against resistant C. albicans strains and higher toxicity risks .

Mechanism of Action

- LMM11 and LMM5 inhibit Trr1, disrupting redox balance and causing oxidative stress in C. albicans . SEM/TEM images confirm cell wall damage and cytoplasmic leakage .

- In contrast, triazole derivatives (6a–c) may target ergosterol biosynthesis, but their exact mechanism remains uncharacterized .

- Furan-containing oxadiazoles (Fa–e) lack antifungal activity but show antitubercular effects, highlighting structural specificity .

Biological Activity

The compound 2-(4-(ethylsulfonyl)phenyl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide is an emerging entity in medicinal chemistry, particularly noted for its diverse biological activities. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound features a complex structure that includes an ethylsulfonyl group, a naphthalene moiety, and an oxadiazole ring. The structural formula can be represented as follows:

This unique combination of functional groups is hypothesized to contribute significantly to its biological efficacy.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, highlighting its potential in antimicrobial, anticancer, and anti-inflammatory applications.

Antimicrobial Activity

Research indicates that compounds with oxadiazole rings often exhibit significant antimicrobial properties. For instance:

- A study demonstrated that derivatives of oxadiazole showed promising antibacterial activity against various Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups (EWGs) at specific positions enhanced this activity significantly .

Anticancer Activity

The anticancer potential of this compound is particularly noteworthy:

- In vitro studies have shown that derivatives similar to the compound under discussion exhibit cytotoxic effects against several cancer cell lines. For example, compounds with similar structural features have been reported to have IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against different cancer cells .

- Structure-Activity Relationship (SAR) analyses suggest that modifications in the substituents on the phenyl ring can lead to enhanced cytotoxicity. The presence of specific groups such as methyl or halogens at the para position has been linked to increased activity against cancer cells .

Case Studies

Several case studies have documented the biological effects of similar compounds:

- Case Study 1: Antimicrobial Efficacy

-

Case Study 2: Anticancer Activity

- In a comparative study, compounds analogous to the target compound were evaluated for their anticancer properties against prostate cancer cell lines (PC3). Certain derivatives exhibited significant cytotoxicity, suggesting that modifications in the naphthalene moiety could enhance therapeutic potential .

Data Tables

| Activity Type | Tested Compound | IC50 Value (µg/mL) | Target |

|---|---|---|---|

| Antimicrobial | Oxadiazole Derivative | >90% inhibition | Mycobacterium tuberculosis |

| Anticancer | Similar Derivative | 1.61 - 1.98 | PC3 Cancer Cells |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.